molecular formula C24H22FN3O5S B384901 5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B384901
M. Wt: 483.5g/mol
InChI Key: YPBLYFXWNGBVDX-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a variety of functional groups, including a pyrrolone ring, a thiadiazole ring, and multiple aromatic rings with substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one likely involves multiple steps, including the formation of the pyrrolone ring, the introduction of the thiadiazole moiety, and the attachment of the aromatic substituents. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or other derivatives.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, it may be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it may be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3,4-diethoxyphenyl)-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and substituents, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H22FN3O5S

Molecular Weight

483.5g/mol

IUPAC Name

(4E)-5-(3,4-diethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H22FN3O5S/c1-4-32-17-11-8-15(12-18(17)33-5-2)20-19(21(29)14-6-9-16(25)10-7-14)22(30)23(31)28(20)24-27-26-13(3)34-24/h6-12,20,29H,4-5H2,1-3H3/b21-19+

InChI Key

YPBLYFXWNGBVDX-XUTLUUPISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=C(S4)C)OCC

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=C(S4)C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=C(S4)C)OCC

Origin of Product

United States

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